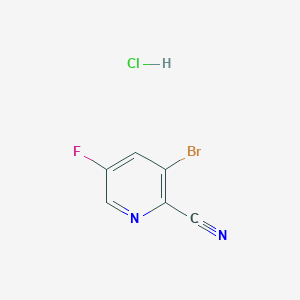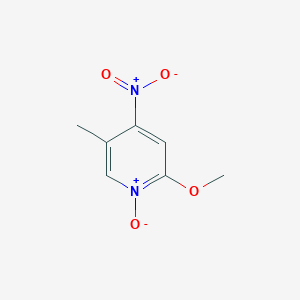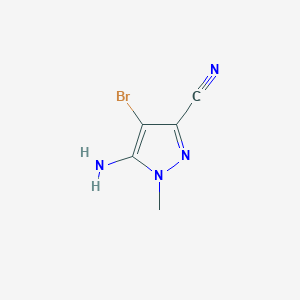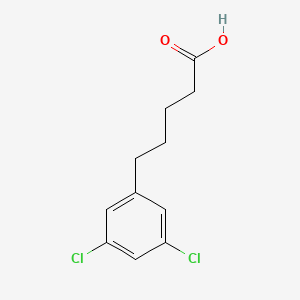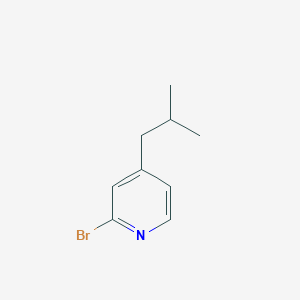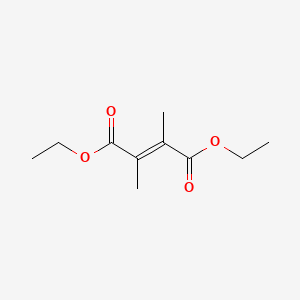
Diethyl 2,3-dimethylfumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,3-dimethylfumarate is an organic compound with the molecular formula C10H16O4. It is a diester of fumaric acid, specifically a derivative where the hydrogen atoms on the 2 and 3 positions of the fumaric acid backbone are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dimethylfumarate can be synthesized through several methods. One common approach involves the esterification of 2,3-dimethylfumaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,3-dimethylfumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols. Substitution reactions can lead to a variety of ester derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,3-dimethylfumarate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which diethyl 2,3-dimethylfumarate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or participate in redox reactions that modulate cellular processes. The exact pathways can vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: A related compound where the ester groups are methyl instead of ethyl.
Diethyl fumarate: Similar structure but without the methyl groups on the fumaric acid backbone.
Dimethyl maleate: An isomer of dimethyl fumarate with different geometric configuration.
Uniqueness
Diethyl 2,3-dimethylfumarate is unique due to the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and physical properties compared to its analogs. This structural variation can lead to differences in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
diethyl (E)-2,3-dimethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7+ |
InChI-Schlüssel |
LLKGSLDFLYDTMI-BQYQJAHWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(\C)/C(=O)OCC)/C |
Kanonische SMILES |
CCOC(=O)C(=C(C)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


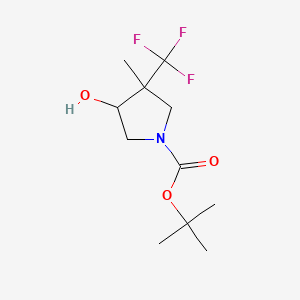


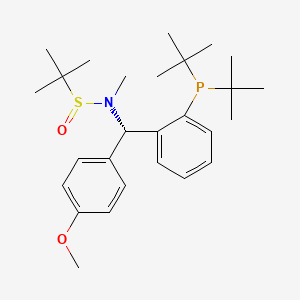
![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

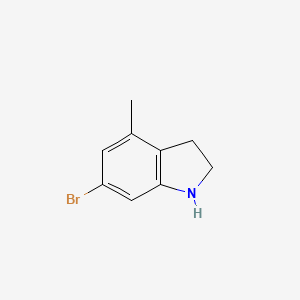
![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
